

Comparison of the spectroscopic data of "4-Thiazolemethanol, 2-methoxy-" with analogs

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Compound of Interest

Compound Name: 4-Thiazolemethanol, 2-methoxy-

Cat. No.: B009389

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A Comparative Spectroscopic Analysis of 2-Substituted 4-Thiazolemethanol Derivatives

This guide provides a comparative analysis of the spectroscopic data for **4-Thiazolemethanol, 2-methoxy-** and two of its structural analogs: 2-Amino-4-thiazolemethanol and 2-Chloro-4-thiazolemethanol. The comparison focuses on key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to highlight the influence of the substituent at the 2-position on the spectral characteristics of the thiazole ring system.

This document is intended for researchers, chemists, and drug development professionals working with heterocyclic compounds, offering a baseline for structural characterization and identification.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data obtained for **4-Thiazolemethanol, 2-methoxy-**, and its selected analogs. The data highlights the electronic effects of the methoxy (-OCH₃), amino (-NH₂), and chloro (-Cl) groups on the chemical shifts of adjacent protons and carbons.

Spectroscopic Data	4-Thiazolemethanol, 2-methoxy-	2-Amino-4- thiazolemethanol	2-Chloro-4- thiazolemethanol
^1H NMR (δ , ppm)	~7.05 (s, 1H, H-5), ~4.60 (s, 2H, CH ₂), ~4.00 (s, 3H, OCH ₃)	~6.60 (s, 1H, H-5), ~4.50 (s, 2H, CH ₂), ~5.40 (br s, 2H, NH ₂)	~7.35 (s, 1H, H-5), ~4.70 (s, 2H, CH ₂)
^{13}C NMR (δ , ppm)	~168 (C-2), ~148 (C-4), ~110 (C-5), ~60 (CH ₂), ~58 (OCH ₃)	~170 (C-2), ~150 (C-4), ~105 (C-5), ~60 (CH ₂)	~155 (C-2), ~152 (C-4), ~118 (C-5), ~59 (CH ₂)
IR (cm ⁻¹)	~3300 (O-H), ~2950 (C-H), ~1580 (C=N), ~1100 (C-O)	~3400 & ~3300 (N-H), ~3150 (O-H), ~1620 (C=N), ~1540 (N-H bend)	~3350 (O-H), ~2900 (C-H), ~1550 (C=N), ~750 (C-Cl)
Mass Spec (ESI-MS)	m/z 146 [M+H] ⁺	m/z 131 [M+H] ⁺	m/z 150/152 [M+H] ⁺ (Cl isotope pattern)

Note: The spectral data presented are compiled from various sources and may represent typical or predicted values. Exact experimental values can vary based on solvent, concentration, and instrumentation.

Experimental Protocols

The data presented in this guide is typically acquired using the following standard laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the analyte is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:** Proton spectra are acquired with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

- ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and may require several hundred to several thousand scans for adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

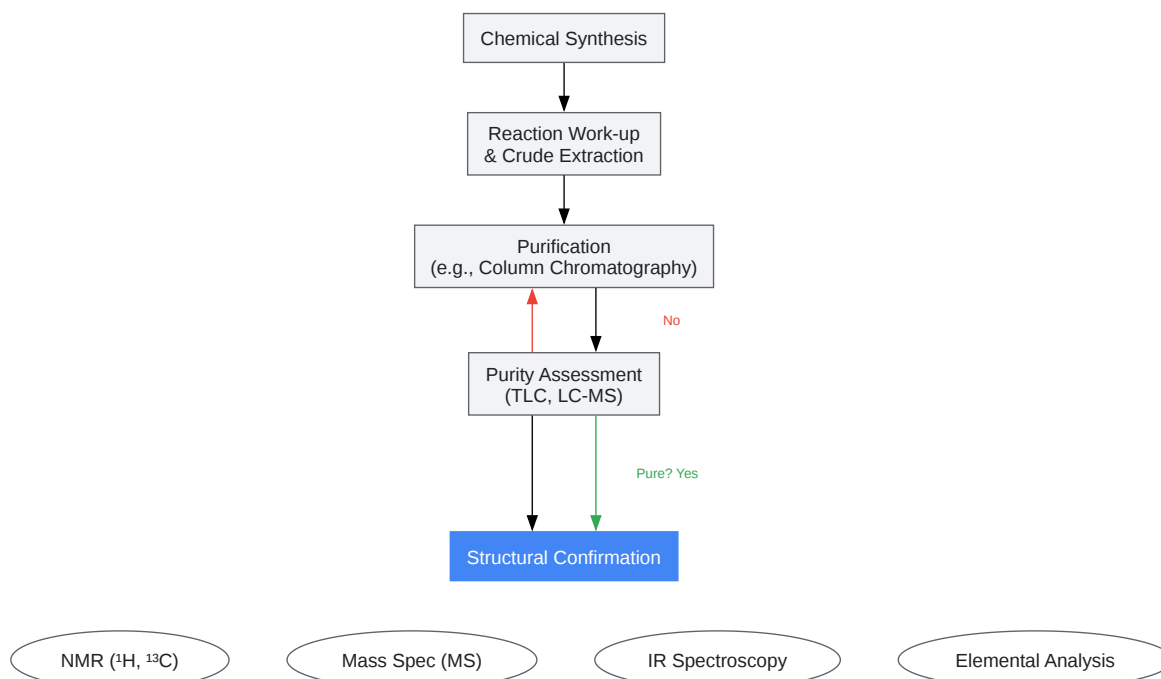
- Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.
- Instrumentation: An FT-IR spectrometer is used for analysis.
- Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: A dilute solution of the analyte (approximately 10-100 µg/mL) is prepared in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation ([M+H]⁺).
- Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
- Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-20 µL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

Workflow and Pathway Visualization

The characterization of novel compounds like 2-substituted 4-thiazolemethanols is a critical step in medicinal chemistry and materials science. The general workflow from synthesis to characterization ensures the purity and structural integrity of the target molecule before further application.



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Caption: General experimental workflow for the synthesis and spectroscopic characterization of a target compound.

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